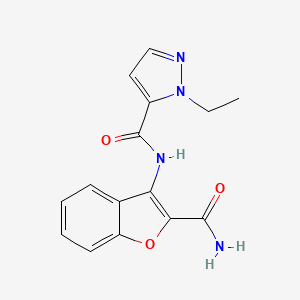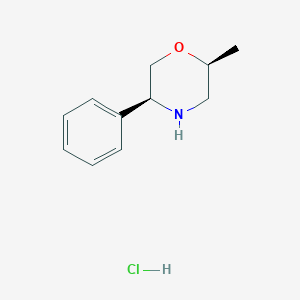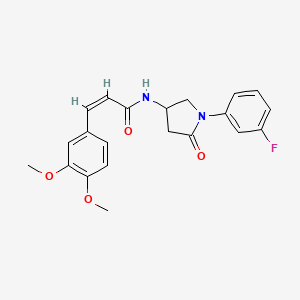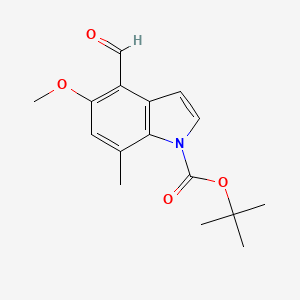![molecular formula C26H21FN4O3 B2783805 2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol CAS No. 379266-50-9](/img/no-structure.png)
2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations, such as those performed on closely related phenol derivatives, demonstrate the utility of these methods in understanding the interactions and reactivity of complex organic molecules. For example, the molecular structure and spectroscopic data of phenol derivatives have been obtained through DFT calculations, with investigations into vibrational spectra, molecular parameters, and intramolecular charge transfers. Such studies are crucial for elucidating the biological activity and molecular docking results of compounds (A. Viji et al., 2020).
Antimycobacterial Activity
Synthetic efforts on derivatives of phenol and pyrazole frameworks have led to the discovery of compounds with significant antimycobacterial activities. This includes the synthesis of novel compounds that target isoniazid-resistant Mycobacterium tuberculosis, showcasing the potential of such compounds in contributing to the development of new antimicrobial agents (M. A. Ali & M. Yar, 2007).
Crystal Structure Analysis
The crystal structure analysis of substituted pyrazolines and other related compounds provides insights into the structural basis of their reactivity and potential applications. These studies reveal the conformational preferences and intermolecular interactions, such as C-H...pi and C-Cl...pi contacts, that could influence the chemical behavior and application of similar compounds in material science and molecular engineering (D. Chopra et al., 2007).
Synthesis and Application in Organic Chemistry
Research on the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones using fluoroacrylic building blocks demonstrates the versatility of fluoro-substituted compounds in organic synthesis. These compounds' reactivity and the conditions employed can lead to diverse products, showcasing the broad applicability of fluoro-substituted phenols and pyrazoles in the synthesis of heterocyclic compounds (G. Shi et al., 1996).
Safety And Hazards
properties
CAS RN |
379266-50-9 |
|---|---|
Product Name |
2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol |
Molecular Formula |
C26H21FN4O3 |
Molecular Weight |
456.477 |
IUPAC Name |
2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol |
InChI |
InChI=1S/C26H21FN4O3/c1-17-26(34-24-10-6-5-9-22(24)27)25(30-29-17)21-12-11-20(13-23(21)32)33-16-18-14-28-31(15-18)19-7-3-2-4-8-19/h2-15,32H,16H2,1H3,(H,29,30) |
InChI Key |
JOBLXLLJPQRWAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CN(N=C3)C4=CC=CC=C4)O)OC5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrole](/img/structure/B2783722.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide](/img/structure/B2783725.png)
![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2783726.png)

![3-(Methylthio)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2783728.png)
![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2783730.png)
![N-benzyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2783731.png)
![5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2783732.png)


![5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2783737.png)
amino]thiophene-2-carboxylate](/img/structure/B2783741.png)
![6-(2-Methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783744.png)